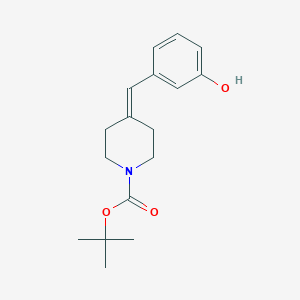
2-((Morpholin-2-yl)methyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Morpholin-2-yl)methyl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Morpholin-2-yl)methyl)isoindolin-1-one typically involves the reaction of morpholine derivatives with appropriate isoindolinone precursors. One common method is the condensation reaction between morpholine and an aldehyde or ketone, followed by cyclization to form the isoindolinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-((Morpholin-2-yl)methyl)isoindolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((Morpholin-2-yl)methyl)isoindolin-1-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in drug discovery and development.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((Morpholin-2-yl)methyl)isoindolin-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, the compound might bind to a receptor or enzyme, leading to a biological response.
Comparison with Similar Compounds
Morpholine: A simple heterocyclic amine with similar structural features.
Isoindolinone derivatives: Other compounds within the isoindolinone class, which may have similar biological activities.
Uniqueness: 2-((Morpholin-2-yl)methyl)isoindolin-1-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other isoindolinones and morpholine derivatives.
Properties
IUPAC Name |
2-(morpholin-2-ylmethyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-12-4-2-1-3-10(12)8-15(13)9-11-7-14-5-6-17-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBWECMWXDGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7910341.png)

![1-(2-bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B7910354.png)
![1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7910356.png)




![3-((Pyridin-2-yl)methylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B7910397.png)

![2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B7910415.png)
![7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910428.png)
![7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910433.png)

